3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate
Description
Properties
CAS No. |
927889-59-6 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6(3)8(12-11-7)10(14)16-5-2/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
URRLMKSFDQSKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C(=O)OCC)C |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Diethyl 4 Methyl 1h Pyrazole 3,5 Dicarboxylate and Analogues
Classical and Established Reaction Pathways for Pyrazole-3,5-Dicarboxylate Synthesis
Traditional methods for synthesizing the pyrazole-3,5-dicarboxylate core have been well-established for decades, primarily relying on cyclization reactions of appropriately substituted precursors and standard esterification techniques.
Cyclization and Condensation Reactions in Pyrazole (B372694) Ring Formation
The most fundamental and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-bielectrophilic compound and a hydrazine (B178648) derivative. chim.it This approach, known as the Knorr pyrazole synthesis, is a robust pathway to a wide variety of pyrazole derivatives.
In the context of synthesizing pyrazole-3,5-dicarboxylates, the key precursors are a hydrazine and a β-ketoester or a related 1,3-dicarbonyl compound. beilstein-journals.orgmdpi.com For the specific target molecule with a 4-methyl substituent, the synthesis would typically involve the reaction of hydrazine with a 2-methyl-substituted 1,3-dicarbonyl compound that already contains the ester functionalities.
Another established pathway involves the [3+2] cycloaddition of diazo compounds to alkynes. rsc.org For instance, the reaction between dialkyl acetylenedicarboxylates and isocyanides in the presence of 1,2-diacylhydrazines can yield highly functionalized pyrazoles. tandfonline.com
Table 1: Classical Cyclization Approaches to Pyrazole Synthesis
| Precursor 1 | Precursor 2 | Key Reaction Type | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl Compound | Hydrazine | Cyclocondensation | chim.itmdpi.com |
| Dialkyl Acetylenedicarboxylate | Diazo Compound | 1,3-Dipolar Cycloaddition | rsc.org |
| β,γ-Unsaturated Hydrazone | - | Aerobic Oxidative Cyclization | organic-chemistry.org |
Esterification Protocols for Dicarboxylate Moieties
When the synthesis begins with pyrazole-3,5-dicarboxylic acid, the carboxylic acid groups must be converted to their corresponding esters. Standard esterification methods are commonly employed for this transformation.
One straightforward method is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol (e.g., ethanol for diethyl esters) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is typically driven to completion by removing the water formed during the reaction.
Alternatively, more reactive reagents can be used to facilitate the esterification. For example, pyrazole-3,5-dicarboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding diacyl chloride. This intermediate is then reacted with the desired alcohol to yield the diester. A one-pot procedure involving the dissolution of the dicarboxylic acid in the alcohol (e.g., methanol) followed by the addition of thionyl chloride has been shown to be highly effective, affording the dimethyl ester in near-quantitative yield. chemicalbook.com Other methods include the oxidation of alkyl or formyl groups already present on the pyrazole ring or the hydrolysis of trichloromethyl derivatives. nih.gov
Modern and Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic protocols. These "green" methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents, often leading to improved yields and shorter reaction times. tandfonline.com
Microwave (MW) and Ultrasound (US) Assisted Synthesis
Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. rsc.orgeresearchco.com
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times, from hours to minutes, and can lead to higher product yields. eresearchco.comresearchgate.netnih.gov For example, the synthesis of pyrazole derivatives from chalcones and hydrazine hydrate can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. nih.gov Microwave-assisted methods have been successfully applied to various pyrazole syntheses, including multi-component reactions in aqueous media. dergipark.org.tr
Ultrasound-assisted synthesis , or sonication, utilizes the energy of sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of these bubbles create localized high-pressure and high-temperature zones, which can significantly enhance reaction rates. nih.gov This technique has been successfully used to synthesize pyrazoline and isoxazoline derivatives, providing improved yields in shorter timeframes compared to conventional methods. nih.gov The use of ultrasound often allows for milder reaction conditions. asianpubs.org
Table 2: Comparison of Conventional vs. MW/US-Assisted Pyrazole Synthesis
| Reaction | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Dihydropyrazole Synthesis | Conventional Heating | Several Hours | Moderate | mdpi.com |
| Dihydropyrazole Synthesis | Microwave (100 W, 75 °C) | 15-70 min | Good | mdpi.com |
| 1,5-Disubstituted Pyrazole | Conventional Heating | Longer | Moderate | asianpubs.org |
Solvent-Free and Aqueous Reaction Media
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents.
Solvent-free reactions , also known as neat reactions, are conducted by mixing the reactants without any solvent. These reactions are often facilitated by grinding the reactants or by heating. rsc.org This approach simplifies work-up procedures, reduces waste, and can be more cost-effective. tandfonline.com One-pot, three-component syntheses of pyrazoles have been achieved under solvent-free conditions using catalysts like tetrabutylammonium bromide (TBAB) at room temperature. tandfonline.com In some cases, the reaction proceeds simply by heating the neat reagents. rsc.org
Aqueous reaction media offers an environmentally benign alternative to organic solvents. Water is non-toxic, non-flammable, and inexpensive. While organic compounds often have low solubility in water, this can sometimes be advantageous, and the use of surfactants or co-solvents can facilitate the reaction. thieme-connect.com The synthesis of pyranopyrazoles, for example, has been efficiently carried out in water using ultrasonication. thieme-connect.com Various catalysts, including natural ones like L-cysteine, have been employed for pyrazole synthesis in aqueous ethanol. thieme-connect.com
Catalytic Strategies (e.g., Nanocatalysts, Heterogeneous Catalysis)
Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions.
Nanocatalysts are particularly effective due to their high surface-area-to-volume ratio, which provides a large number of active sites for catalysis. taylorfrancis.com Various nanocatalysts have been developed for pyrazole synthesis, including graphene oxide, cobalt oxide, and titanium dioxide. ajgreenchem.compharmacognosyjournal.netnih.gov These catalysts are often highly efficient, reusable, and can promote reactions under green conditions, such as in aqueous media or solvent-free systems. ajgreenchem.compharmacognosyjournal.netnih.gov Magnetically separable nanocatalysts, such as iron oxide-supported copper oxide (nanocat-Fe-CuO), are especially attractive as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. acs.org
Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. pharmacognosyjournal.net This approach greatly simplifies the purification process, as the catalyst can be removed by simple filtration. This is a significant advantage over homogeneous catalysts, which can be difficult to separate from the product. Many of the nanocatalysts used in pyrazole synthesis function as heterogeneous catalysts. pharmacognosyjournal.netacs.org Metal-organic frameworks (MOFs) have also been employed as efficient heterogeneous catalysts for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions. nih.gov
Table 3: Examples of Catalysts in Green Pyrazole Synthesis
| Catalyst | Reaction Type | Medium | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Graphene Oxide Nanoparticles | Condensation of 1,3-dicarbonyls and hydrazine | - | High yields, short reaction times, recyclable | ajgreenchem.com |
| Nano-Titania (TiO₂) | Multi-component condensation | Solvent-free | Excellent yields at room temperature | nih.gov |
| Fe₃O₄@SiO₂-EP-NH-HPA | Multi-component condensation | Water | High efficiency, recyclable magnetic catalyst | nih.gov |
| Nanocat-Fe-CuO | Multi-component synthesis | - | Magnetically separable and reusable, mild conditions | acs.org |
Mechanochemical Methods and Sustainable Protocols
In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. benthamdirect.com These methods, often involving grinding or milling, can lead to higher yields, shorter reaction times, and reduced solvent waste. While a specific mechanochemical synthesis for 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate has not been extensively reported, related pyrazole syntheses have been successfully achieved under mechanochemical conditions. For instance, a grinding-induced, sequential one-pot, three-component reaction has been developed for the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles. This solvent-free approach, utilizing a mortar and pestle, demonstrates the potential of mechanochemistry for the construction of substituted pyrazole rings.
Sustainable protocols for pyrazole synthesis also include the use of green solvents, catalysts, and energy sources like microwave or ultrasound irradiation. benthamdirect.com The development of environmentally friendly procedures for producing pyrazole derivatives is a growing field of interest, aiming to minimize the use of hazardous reagents and solvents. benthamdirect.com These green chemistry approaches are applicable to the synthesis of various pyrazole derivatives, including dicarboxylate analogues.
Multi-Component Reactions (MCRs) for Pyrazole-Dicarboxylate Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules like pyrazole-dicarboxylates. These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity.
One common MCR approach for the synthesis of pyrazole-4,5-dicarboxylates involves the reaction of arylhydrazines, alkylisocyanides, and dialkylacetylenedicarboxylates. This three-component reaction, often facilitated by a catalyst, can produce highly substituted pyrazoles in good to excellent yields under solvent-free conditions. While this specific MCR may not directly yield the 4-methyl substituted target, it highlights a versatile strategy for constructing the pyrazole-dicarboxylate core.
Another relevant MCR is the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles. Although this may not directly produce the desired dicarboxylate, it demonstrates the power of MCRs in building the pyrazole ring with various substituents. The general principle involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, which can be generated in situ. For the synthesis of the target compound, a hypothetical MCR could involve a hydrazine, a β-ketoester, and a precursor for the 4-methyl-5-carboxylate moiety.
The following table summarizes representative multi-component reactions for the synthesis of pyrazole derivatives, some of which are analogues of the target compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Arylhydrazine | Alkylisocyanide | Dialkylacetylenedicarboxylate | 3-(Alkylamino)-1-aryl-1H-pyrazole-4,5-dicarboxylates | Not directly found in search results |
| Hydrazine | β-Ketoester | Aldehyde | 1,4-Dihydropyrano[2,3-c]pyrazoles | guidechem.com |
| Hydrazine | 1,3-Diketone | - | Substituted Pyrazoles | rsc.org |
Precursor Chemistry and Functional Group Interconversions
The synthesis of this compound relies on the availability of suitable precursors and the application of key functional group interconversions. A plausible synthetic strategy involves the initial construction of the pyrazole-3,5-dicarboxylate core followed by the introduction of the methyl group at the 4-position, or the synthesis of a 4-methylated precursor prior to pyrazole ring formation.
A key precursor for the pyrazole-3,5-dicarboxylate scaffold is 1H-pyrazole-3,5-dicarboxylic acid . This can be synthesized by the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate. The reaction is typically carried out in water at elevated temperatures.
Once the dicarboxylic acid is obtained, the next step is esterification to yield the corresponding diethyl ester. This is a standard functional group interconversion, which can be achieved by reacting the dicarboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
An alternative strategy would involve starting with a precursor that already contains the 4-methyl group. For instance, the synthesis could potentially start from diethyl 2-methyl-3-oxosuccinate . The reaction of this β-ketoester with a suitable hydrazine derivative could, in principle, lead to the formation of the desired 4-methyl-pyrazole-dicarboxylate ring system.
The following table outlines key precursor syntheses and functional group interconversions relevant to the target molecule.
| Precursor/Intermediate | Reagents and Conditions | Product | Reference |
| 3,5-Dimethyl-1H-pyrazole | 1. Potassium permanganate, Water, 70-90°C | 1H-Pyrazole-3,5-dicarboxylic acid | researchgate.net |
| 1H-Pyrazole-3,5-dicarboxylic acid | Ethanol, Sulfuric acid (catalytic), Reflux | Diethyl 1H-pyrazole-3,5-dicarboxylate | |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | Methylating agent, Transition metal catalyst | This compound (Proposed) | nih.govrsc.org |
| Diethyl 2-methyl-3-oxosuccinate | Hydrazine derivative | This compound (Proposed) | Not directly found in search results |
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound "this compound," interpreted as Diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate , is not available.
Consequently, it is not possible to provide the thorough, informative, and scientifically accurate content for the requested sections and subsections as outlined. The required research findings for a comprehensive structural and spectroscopic analysis, including specific data for crystallographic investigations and advanced spectroscopic characterization, could not be located for this particular molecule.
Information on related but structurally distinct pyrazole derivatives is available, but in strict adherence to the instruction to focus solely on the specified compound, this data cannot be used as a substitute. Therefore, the generation of the requested article with detailed data tables and specific research findings is not feasible at this time.
Comprehensive Structural Characterization and Spectroscopic Analysis
Electron Microscopy for Morphological and Nanoscale Characterization
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), are powerful tools for visualizing the morphology and surface characteristics of materials at the nanoscale. These methods are not typically used for the routine structural elucidation of small organic molecules but are invaluable when studying their crystalline forms, thin films, or aggregation behavior. bruker.comlu.se
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy provides high-resolution images by passing a beam of electrons through an ultrathin specimen. For small organic molecules, TEM is primarily used to study crystal structure, morphology, and defects. nih.govnih.gov Recent advancements, including low-dose imaging techniques, have made it possible to analyze beam-sensitive organic materials with near-atomic resolution. nih.govacs.org
While no TEM studies have been published for 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate, research on other pyrazole (B372694) derivatives has utilized electron microscopy to investigate their effects on biological structures, such as bacterial biofilms, or to characterize aggregation phenomena. researchgate.netrsc.org If the title compound were to form microcrystals, TEM could be employed to determine their shape, size distribution, and crystalline lattice.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides topographical information about a sample's surface. It is particularly useful for imaging non-conductive organic materials without significant sample damage. researchgate.net AFM can reveal details about the growth of organic thin films, surface roughness, and the arrangement of molecules in self-assembled monolayers. acs.orgresearchgate.net
There are no specific AFM studies reported for this compound. However, AFM has been used to image other organic compounds to understand their morphological transitions and crystal growth. acs.org High-resolution AFM can even be used to discriminate between different atoms within an aromatic molecule under ideal conditions. acs.org For the title compound, AFM could theoretically be used to study the morphology of its crystals or to visualize how it arranges itself when deposited on a substrate.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely applied to predict a wide range of molecular properties. However, no specific DFT studies for 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate have been identified in the surveyed literature.
A standard application of DFT is the optimization of a molecule's geometry to its lowest energy state. Such a study on this compound would yield precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional shape and steric properties.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This data is invaluable for the characterization of the compound and for interpreting experimental spectroscopic results. In the absence of specific studies, no such data can be presented for this compound.
Table 4.1.1: Hypothetical Data Table for Predicted Molecular Geometry As no specific data is available, this table is a template for the kind of information a DFT study would provide.
| Parameter | Calculated Value |
|---|---|
| N1-N2 Bond Length (Å) | Data Not Available |
| C3-C4 Bond Length (Å) | Data Not Available |
| N1-C5-C4 Angle (°) | Data Not Available |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
An FMO analysis for this compound would provide the energies of these orbitals and map their spatial distribution across the molecule. This would allow for the prediction of the most likely sites for nucleophilic and electrophilic attack. Without specific DFT calculations, these parameters remain undetermined for the title compound.
Table 4.1.2: Hypothetical Data Table for FMO Analysis This table illustrates the type of data that would be generated from an FMO analysis. No published data exists for the specified compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation for this compound would provide insights into its conformational flexibility, its interactions with solvent molecules, and its potential binding modes with biological macromolecules. These simulations are particularly valuable in drug discovery and materials science. A search of the scientific literature did not yield any studies that have performed MD simulations on this specific pyrazole (B372694) derivative.
Studies on Tautomerism and Proton Transfer Mechanisms
Pyrazoles are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov For N-unsubstituted pyrazoles, this typically involves the movement of the proton between the two nitrogen atoms of the pyrazole ring. mdpi.com Computational studies, often using DFT, can be employed to calculate the relative energies of the different tautomers and the energy barriers for the proton transfer between them. nih.gov This information helps to determine the most stable tautomeric form under different conditions. nih.gov There are currently no published studies specifically investigating the tautomerism and proton transfer mechanisms of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applied to Pyrazole-Dicarboxylates
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.govshd-pub.org.rs These models use molecular descriptors, which are numerical representations of chemical information, to predict the activity of new, unsynthesized compounds. While QSAR studies have been conducted on various series of pyrazole derivatives, including pyrazole carboxylic acids, no QSAR models specifically developed for or including this compound were found. nih.govshd-pub.org.rs Such a study would require a dataset of structurally related compounds with measured biological activity, which does not appear to be publicly available.
Reactivity, Transformation, and Mechanistic Insights
Reaction Mechanisms Involving the Pyrazole (B372694) Ring and Ester Groups
The interplay of the pyrazole core and its ester functionalities dictates its behavior in various chemical transformations.
While the [3+2] cycloaddition reaction is a cornerstone of pyrazole synthesis, it is not a characteristic reaction of the aromatic pyrazole ring itself. The stability conferred by the aromatic sextet of electrons makes pyrazoles, including pyrazole-dicarboxylates, generally unreactive as partners in cycloaddition reactions. Instead, the [3+2] cycloaddition, often referred to as a Huisgen 1,3-dipolar cycloaddition, is the primary method for constructing the pyrazole ring system. researchgate.netnih.gov
This formative reaction typically involves the combination of a 1,3-dipole, such as a diazoalkane or a nitrile imine, with a dipolarophile, which is a molecule containing a double or triple bond, like an alkyne or alkene. researchgate.netrrbdavc.org For instance, substituted pyrazoles can be synthesized with high regioselectivity through the reaction of nitrile imines with α-bromocinnamaldehyde, which acts as an alkyne surrogate. nih.gov The construction of the stable aromatic pyrazole ring is the thermodynamic driving force for these reactions. nih.gov
The substitution pattern on the pyrazole ring significantly influences its reactivity towards electrophiles and nucleophiles. In a standard pyrazole ring, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic aromatic substitution. rrbdavc.orgresearchgate.net Conversely, the C3 and C5 positions are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. researchgate.netnih.gov
For a molecule like 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate, this inherent reactivity is modified:
Electrophilic Substitution: The two ethyl ester groups at C3 and C5 are strongly electron-withdrawing. These groups deactivate the entire pyrazole ring towards electrophilic attack, making such substitutions more difficult compared to unsubstituted pyrazole. nih.govnih.gov The electron-donating methyl group at C4 partially counteracts this deactivation at that specific position. Nonetheless, any electrophilic substitution would still be expected to occur at the C4 position, should a reaction be forced under harsh conditions.
Nucleophilic Substitution: The electron-withdrawing nature of the ester groups enhances the electrophilicity of the C3 and C5 positions, making them more susceptible to nucleophilic attack compared to an unsubstituted pyrazole. researchgate.netnih.gov Reactions with strong nucleophiles could potentially lead to substitution at these positions, possibly involving the displacement of the ester groups or addition-elimination pathways. The ester groups themselves are also reactive sites, susceptible to nucleophilic acyl substitution by various nucleophiles. researchgate.net
Hydrolysis and Decarboxylation Pathways of Pyrazole-Dicarboxylates
The ester groups of pyrazole-dicarboxylates are key reactive sites for hydrolysis, which in turn enables subsequent decarboxylation reactions.
The pathway typically begins with the hydrolysis of the diethyl ester groups to form the corresponding pyrazole-3,5-dicarboxylic acid. This reaction can be carried out under alkaline conditions, for example, by using a base such as sodium hydroxide. researchgate.net Some pyrazolyl ester derivatives have been noted for their rapid hydrolysis in aqueous buffers. nih.gov
Once the dicarboxylic acid is formed, decarboxylation can be achieved through several methods. The removal of carboxyl groups from the pyrazole ring is a critical transformation.
Thermal Decarboxylation: Heating the pyrazole-carboxylic acid, often to its melting point, can induce decarboxylation, although yields can be low. google.com
Acid-Catalyzed Decarboxylation: The reaction can be performed in the presence of acids at elevated temperatures, typically ranging from 80°C to 190°C. google.comgoogleapis.comgoogle.com
Base-Catalyzed Decarboxylation: Basic conditions at temperatures between 80°C and 120°C can also effect decarboxylation. googleapis.comgoogle.com
Copper-Facilitated Decarboxylation: A highly effective method involves heating the pyrazole-carboxylic acid in the presence of a copper compound, such as copper(I) oxide or copper powder, often in a high-boiling solvent like quinoline. google.comrsc.orgrsc.org This method can promote the generation of reactive radical intermediates that facilitate the loss of CO2. rsc.orgrsc.org
| Decarboxylation Method | Typical Conditions | Temperature Range |
| Acid-Catalyzed | Mineral or organic acids | 80–220 °C google.comgoogleapis.comgoogle.com |
| Base-Catalyzed | Inorganic or organic bases | 40–150 °C googleapis.comgoogle.com |
| Copper-Facilitated | Copper compounds (e.g., Cu2O) | 80–175 °C google.comrsc.org |
Enzymatic Reactions and Biocatalysis Involving Pyrazoledicarboxylates
While the use of enzymes in the synthesis and modification of pyrazoles is a growing field, specific information on enzymatic C-C bond formation involving the this compound core is limited in the available literature.
No specific information was found for C-C bond formation on pyrazoledicarboxylates catalyzed by an enzyme named "ForT" in the searched literature. However, biocatalysis is widely used for creating complex heterocyclic structures. For instance, enzymes have been used to catalyze multicomponent reactions that result in the formation of fused pyrazole systems, such as 1,4-dihydropyrano[2,3-c]pyrazoles. nih.gov These complex transformations involve sequential C-C and C-N bond formations to build a new ring onto a pre-formed pyrazole derivative.
A more common enzymatic reaction involving the ester groups of pyrazole derivatives is hydrolysis. Studies have shown that certain pyrazolyl benzoic acid esters are rapidly hydrolyzed by proteases, demonstrating that the ester functionalities on a pyrazole ring are accessible to and reactive with enzymes. nih.gov This suggests that enzymatic hydrolysis of this compound to its corresponding dicarboxylic acid is a feasible biocatalytic transformation.
Photo- and Thermal Reactivity Studies
The aromaticity of the pyrazole ring generally imparts significant photochemical and thermal stability.
Photochemical Reactivity: The pyrazole ring is typically stable and unreactive under UV irradiation. nih.govresearchgate.net In studies of complex molecules containing a pyrazole fragment linked to a photoactive moiety (such as a terarylene), UV irradiation resulted in transformations of the photoactive part, while the pyrazole ring remained unchanged. nih.gov This indicates a high degree of photochemical stability for the pyrazole core itself.
Thermal Reactivity: The pyrazole ring is also thermally robust. Thermal decomposition studies on various pyrazole derivatives, including energetic materials, show that the ring structure often remains intact until high temperatures are reached. bibliotekanauki.plmdpi.com For metal complexes involving pyrazole-based ligands, thermal decomposition often begins with the loss of the ligand from the metal center rather than the breakdown of the pyrazole ring itself. researchgate.net For this compound, the most likely thermal reaction, particularly after hydrolysis to the dicarboxylic acid, would be decarboxylation at elevated temperatures, as discussed in section 5.2. google.com
Synthesis and Exploration of Derivatives and Analogues of 3,5 Diethyl 4 Methyl 1h Pyrazole 3,5 Dicarboxylate
Design Principles for Structural Modification
The design of derivatives and analogues of 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate is guided by established principles in medicinal chemistry and materials science. The pyrazole (B372694) ring is considered a "privileged scaffold," a core structure that can bind to multiple biological targets, making it a valuable starting point for drug discovery. mdpi.com Structural modifications are strategically implemented to enhance binding affinity, improve selectivity for a specific target, and modulate physicochemical properties. mdpi.com
Key design strategies often involve the introduction of the pyrazole core into larger molecules or the modification of its existing substituents to alter its electronic and steric profile. researchgate.netnih.gov For instance, linking the pyrazole scaffold to other heterocyclic systems or natural products can generate novel compounds with enhanced pharmacological activities. researchgate.net Computational methods, such as molecular docking, play a pivotal role in modern design principles. These techniques allow researchers to predict how a modified molecule will interact with a biological target, such as an enzyme's active site, thereby guiding the synthesis of more effective compounds. researchgate.netnih.gov
Table 1: Design Principles for Pyrazole-Dicarboxylate Modification
| Modification Strategy | Design Principle | Intended Outcome | Example Application |
|---|---|---|---|
| N1-Substitution | Introduce various alkyl or aryl groups at the N1 position to probe steric and electronic requirements of a binding pocket. | Improve target affinity, selectivity, and pharmacokinetic properties. | Development of protein kinase inhibitors. mdpi.com |
| Ester Group Modification | Vary the alkyl chains of the ester groups (e.g., from ethyl to methyl or larger groups) or convert them to amides or other functional groups. | Modulate solubility, cell permeability, and hydrogen bonding capabilities. | Synthesis of allosteric inhibitors. mdpi.com |
| C4-Position Substitution | Introduce diverse substituents at the C4 position to alter the electronic nature and shape of the molecule. | Fine-tune electronic properties and create new interaction points with a target. | Preparation of anti-inflammatory agents. nih.gov |
| Scaffold Hopping | Incorporate the pyrazole-dicarboxylate core into larger, more complex structures. | Create novel chemical entities with unique biological activity profiles. | Modification of natural products. researchgate.net |
Synthetic Strategies for Pyrazole-Dicarboxylate Analogues
The synthesis of the pyrazole core and its derivatives is well-established, with several robust methods available to chemists. The most common and versatile approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine (B178648) derivative. mdpi.comnih.govmdpi.com This method allows for the direct construction of the five-membered pyrazole ring. Other significant strategies include 1,3-dipolar cycloadditions and multicomponent reactions, which provide efficient pathways to highly substituted pyrazoles in a single step. mdpi.comorganic-chemistry.org
Variation at the Pyrazole Nitrogen (N1-substitution)
Modification at the N1 position of the pyrazole ring is a common strategy to create analogues. For pyrazoles with an unsubstituted N-H group, direct N-alkylation or N-arylation is frequently employed. This reaction typically involves treating the pyrazole with an alkyl or aryl halide in the presence of a base. pharmaguideline.commdpi.com The choice of base, such as potassium carbonate or potassium hydroxide, and solvent can influence the reaction's efficiency and, in the case of asymmetrically substituted pyrazoles, its regioselectivity. mdpi.com N-alkylation of pyrazoles that are asymmetrically substituted at the C3 and C5 positions can often result in a mixture of two regioisomeric products, which may require separation. mdpi.comresearchgate.net
Table 2: Reagents for N1-Substitution of Pyrazoles
| N1-Substituent | Reagent | Base/Conditions | Reference |
|---|---|---|---|
| Methyl | Iodomethane (CH₃I) | K₂CO₃ in acetone | google.com |
| Ethyl | Ethyl iodide (C₂H₅I) | KOH in DMF | mdpi.com |
| Alkyl/Aralkyl | Alkyl/Aralkyl chlorides | K₂CO₃ in acetone, reflux | |
| Aryl | Arylboronic acids | Copper-catalyzed coupling | nih.gov |
Modification of Alkyl Groups at the Ester Moieties
The diethyl ester groups at the C3 and C5 positions of the parent compound are key points for structural diversification. A straightforward method for modification involves the hydrolysis of the esters to the corresponding dicarboxylic acid, followed by re-esterification with a different alcohol. nih.gov Alternatively, the dicarboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. researchgate.net This intermediate can then be reacted with a wide range of nucleophiles, including various alcohols to form new esters, or amines to produce amides, significantly expanding the library of accessible derivatives. researchgate.net
Introduction of Substituents at the 4-Position of the Pyrazole Ring
The C4 position of the pyrazole ring is susceptible to electrophilic substitution, providing a direct route for introducing new functional groups. mdpi.compharmaguideline.com When the C4 position is unsubstituted, reactions like halogenation can proceed readily, often serving as a preliminary step for further modifications. researchgate.net For example, a 4-bromo-pyrazole derivative can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl substituents. rsc.org Direct carboxylation at the C4 position has also been achieved using reagents like oxalyl chloride, although the success of this method can be influenced by other substituents on the ring. nih.gov
Table 3: Synthetic Methods for C4-Substitution
| C4-Substituent | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Halogen (e.g., Bromo) | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | researchgate.net |
| Aryl/Heteroaryl | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | rsc.org |
| Carboxylic Acid | Direct Carboxylation | Oxalyl chloride | nih.gov |
| Phenylselanyl | Cyclization/Selenation | Phenylselenyl chloride | mdpi.com |
Influence of Substituents on Electronic Properties and Reactivity
Substituents at the N1, C3, C4, and C5 positions profoundly influence the electronic properties and reactivity of the pyrazole ring. rsc.orgrsc.org These groups can alter the ring's aromaticity, the acidity of the N-H proton, the basicity of the pyridine-like nitrogen atom, and the susceptibility of the carbon atoms to nucleophilic or electrophilic attack. nih.gov
Interestingly, the impact of substituents on pyrazole's aromaticity can be counterintuitive. While in most heterocyclic systems, electron-donating groups tend to hinder cyclic delocalization, the opposite can be true for 4-substituted pyrazoles. rsc.org Conversely, for N-substituted pyrazoles, increasing the electron-withdrawing character of the substituent at the N1 position has been shown to decrease the ring's aromaticity. rsc.org These electronic perturbations directly translate to changes in the molecule's reactivity, dictating how it will behave in subsequent chemical transformations.
Table 4: Effect of Substituents on Pyrazole Properties
| Position of Substituent | Substituent Type | Effect on Aromaticity | Effect on Reactivity | Reference |
|---|---|---|---|---|
| N1 | Electron-Withdrawing (EWG) | Decreases aromaticity | Modifies basicity of N2 and acidity of adjacent C-H bonds. | rsc.org |
| C3/C5 | Electron-Donating (EDG) | Favors the C3-tautomer in N-unsubstituted pyrazoles. | Increases the basicity of the pyrazole ring. | mdpi.com |
| C3/C5 | Electron-Withdrawing (EWG) | Favors the C5-tautomer in N-unsubstituted pyrazoles. | Decreases the basicity of the pyrazole ring. | mdpi.com |
| C4 | π-Electron Withdrawing (EWG) | Can disrupt cyclic delocalization (anomalous effect). | Deactivates the ring towards further electrophilic substitution. | rsc.orgrsc.org |
Advanced Applications in Chemical Sciences
Ligand Design and Coordination Chemistry
The pyrazole (B372694) dicarboxylate scaffold, the core structure of 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate, is a versatile and privileged framework in the field of coordination chemistry. The presence of multiple donor atoms—the two adjacent nitrogen atoms of the pyrazole ring and the oxygen atoms of the two carboxylate groups—allows for a rich and diverse coordination behavior with a wide range of metal ions. This multifunctional nature enables its use as a crucial building block in the design of complex supramolecular structures, metal-organic frameworks (MOFs), and coordination polymers. osti.gov
Pyrazole-dicarboxylates readily react with various metal salts to form stable metal complexes. The specific outcome of these reactions, including the nuclearity and dimensionality of the resulting product, can be influenced by factors such as the metal ion used, the solvent system, and reaction temperature. researchgate.netrsc.org
For instance, the reaction of pyrazole-3,5-dicarboxylic acid (the parent acid of the diethyl ester) with copper(II) salts under different solvent and temperature conditions has yielded a variety of structures, from discrete tetranuclear complexes to one-dimensional coordination polymers and three-dimensional frameworks. researchgate.netrsc.org Similarly, zinc(II) carboxylate complexes have been synthesized using pyrazolyl-based ligands, resulting in both monomeric and polymeric structures. uj.ac.zaresearchgate.net In one study, the reaction of 1,2-Bis{(3,5-dimethylpyrazol-1-yl)methyl}benzene with various zinc carboxylates produced a monomeric complex with a distorted tetrahedral geometry around the zinc center, as well as a polymeric complex featuring two different pentacoordinate zinc centers. uj.ac.za The versatility extends to other metals, with reports of cobalt(II) and cadmium(II) complexes demonstrating the broad applicability of pyrazole-based ligands in forming diverse coordination compounds. rsc.orgresearchgate.net
Table 1: Examples of Metal Complexes with Pyrazole-Based Ligands
| Metal Ion | Pyrazole Ligand System | Ancillary Ligand/Salt | Resulting Structure Type | Reference |
| Zinc(II) | Bis(3,5-dimethylpyrazol-1-yl)methane | 3,5-Dinitrobenzoic acid | Mononuclear complex, distorted tetrahedral geometry | uj.ac.za |
| Zinc(II) | 1,2-Bis{(3,5-dimethylpyrazol-1-yl)methyl}benzene | Benzoic acid | Coordination polymer, pentacoordinate centers | uj.ac.za |
| Copper(II) | Pyrazole-3,5-dicarboxylic acid | 1,2-di(4-pyridyl)ethane | 3D pillar-layer cationic framework | rsc.org |
| Cobalt(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Cobalt(II) chloride | Mononuclear complex | rsc.org |
| Cadmium(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Cadmium(II) chloride | 3D coordination polymer | rsc.org |
The structural diversity of complexes derived from pyrazole-dicarboxylates stems from the ligand's ability to adopt multiple coordination modes. researchgate.net The pyrazole ring itself can act as a neutral monodentate ligand through one of its nitrogen atoms or, upon deprotonation, as a bridging pyrazolate anion linking two or more metal centers. researchgate.netacs.org The carboxylate groups add further possibilities, including monodentate, chelating bidentate, and bridging coordination modes. acs.org
This flexibility allows the ligand to act as a multidentate chelate, binding to a single metal center through a nitrogen and an oxygen atom, or to bridge multiple metal centers, facilitating the formation of higher-dimensional structures. The choice of coordination mode is influenced by the electronic and steric properties of the metal ion, the pH of the reaction medium (which affects the protonation state of the ligand), and the presence of competing ligands. researchgate.net Solid-state structural analyses, primarily through single-crystal X-ray diffraction, have been instrumental in elucidating these complex binding arrangements.
Beyond direct metal-ligand coordination, the N-H group of the pyrazole ring and the carbonyl oxygen atoms of the ester groups are effective sites for hydrogen bonding. nih.govcsic.es These non-covalent interactions play a critical role in organizing the individual metal complexes into well-defined, higher-order supramolecular architectures. csic.es
In the solid state, pyrazole derivatives frequently form hydrogen-bonded structures such as dimers, chains (catemers), or sheets. nih.govcsic.es For example, molecules of some pyrazole-carboxylate derivatives have been shown to link into chains through a combination of N-H···O(carbonyl) and C-H···O hydrogen bonds. nih.gov In other cases, N-H···N interactions between pyrazole rings lead to the formation of dimers or polymeric chains. nih.govcsic.es The interplay between metal coordination and these directional hydrogen bonds allows for the rational design and engineering of crystal structures with specific topologies and potential functionalities. csic.es The resulting networks can create channels or cavities within the solid-state structure, a key feature of porous materials like MOFs. rsc.org
Catalysis
Metal complexes incorporating pyrazole-dicarboxylate and related pyrazolyl ligands have emerged as effective catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyrazole ring, which in turn modulates the catalytic activity and selectivity of the metal center. nih.gov The pyrazole framework provides a stable coordination environment that can support catalytically active metal species.
Pyrazole-based complexes have been successfully employed in homogeneous catalysis , where the catalyst and reactants are in the same phase. Examples include the use of pyrazolyl-based zinc(II) complexes for the ring-opening polymerization of lactones in solution. uj.ac.zaresearch-nexus.net Cobalt complexes with pyrazole ligands have also shown activity as homogeneous catalysts for the peroxidative oxidation of cyclohexane (B81311). researchgate.net
The integration of pyrazole-dicarboxylate units into metal-organic frameworks (MOFs) represents a key strategy for heterogeneous catalysis . nih.gov In this approach, the catalytically active metal centers are part of a solid, crystalline framework, which allows for easy separation of the catalyst from the reaction mixture and potential for recycling. For instance, a nano-magnetic metal-organic framework has been used as a heterogeneous catalyst for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov These MOFs can offer high stability and site-isolation of active centers, which can prevent catalyst deactivation and improve performance.
The specific structure of the pyrazole-dicarboxylate ligand is crucial to its function within a catalytic system. The nitrogen donor atoms of the pyrazole ring stabilize the metal center, while the carboxylate groups can influence the electrophilicity of the metal and participate in the reaction mechanism.
Polymerization: In the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and D,L-lactide, zinc complexes with pyrazolyl-based ligands have proven to be effective initiators. uj.ac.zaresearchgate.netresearch-nexus.net The reaction is typically initiated by the coordination of the monomer to the zinc center, followed by nucleophilic attack. The catalytic studies showed that these zinc complexes can produce polymers with moderate molecular weights and controlled polydispersity indices. uj.ac.zaresearch-nexus.net The nature of the ligand framework influences the stereochemistry of the resulting polymer; for example, certain zinc complexes have been shown to produce predominantly isotactic poly(D,L-lactide). uj.ac.zaresearch-nexus.net
Oxidation: Pyrazole-ligated metal complexes are also active in oxidation catalysis. researchgate.netbohrium.com For example, in situ generated copper and cobalt complexes with pyrazole-based ligands have been investigated for their ability to catalyze the oxidation of catechols and 2-aminophenol, mimicking the function of catecholase and phenoxazinone synthase enzymes. researchgate.netbohrium.com The catalytic activity in these systems was found to be highly dependent on the solvent and the specific metal-ligand combination. researchgate.netbohrium.com In other work, cobalt complexes have been used as catalyst precursors for the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) using aqueous hydrogen peroxide as the oxidant under mild conditions. researchgate.net
Table 2: Catalytic Applications of Pyrazole-Based Metal Complexes
| Catalyst System | Reaction Type | Substrate | Product(s) | Key Findings | Reference |
| Zinc(II) carboxylate complexes with pyrazolyl ligands | Ring-Opening Polymerization (ROP) | ε-caprolactone | Polycaprolactone (PCL) | Effective initiation under solvent-free conditions; moderate molecular weights. | uj.ac.zaresearch-nexus.net |
| Zinc(II) carboxylate complexes with pyrazolyl ligands | Ring-Opening Polymerization (ROP) | D,L-lactide | Poly(D,L-lactide) (PLA) | Produces predominantly isotactic polymer. | uj.ac.zaresearch-nexus.net |
| L/Cu(CH₃COO)₂ in situ complex | Oxidation (Catecholase-like) | Catechol | o-Quinone | Highest activity observed in THF solvent. | researchgate.netbohrium.com |
| L/CoCl₂ in situ complex | Oxidation (Phenoxazinone synthase-like) | 2-Aminophenol | 2-Aminophenoxazinone | Most effective catalyst for this transformation in THF. | researchgate.netbohrium.com |
| Cobalt(II) complexes with pyrazole ligands | Peroxidative Oxidation | Cyclohexane | Cyclohexanol and Cyclohexanone | Active under mild conditions with H₂O₂. | researchgate.net |
Materials Science and Engineering
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Pyrazole derivatives, including structures related to this compound, are of significant interest in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netnih.gov These materials are formed through the self-assembly of metal ions or clusters with organic ligands, creating extended crystalline networks. The pyrazole moiety, with its adjacent nitrogen atoms, serves as an excellent N-donor ligand for coordinating with various metal centers. researchgate.net
The design of MOFs and CPs using pyrazole-based ligands allows for the creation of materials with diverse functionalities, including luminescence, magnetism, catalytic activity, and gas storage. researchgate.net The specific substituents on the pyrazole ring, such as the ethyl ester and methyl groups in this compound, play a crucial role in dictating the resulting framework's topology, porosity, and physicochemical properties. For instance, isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been used to assemble chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. rsc.org The conformation of the ligand (cis- or trans-) directly influences the dimensionality of the resulting coordination network, leading to the formation of 1D chains or 2D layers. rsc.org
The synthesis of these materials often involves solvothermal or hydrothermal methods, where the reaction conditions can influence the final structure. nih.govresearchgate.net The resulting MOFs and CPs can exhibit interesting properties, such as green fluorescence in the solid state, as observed in complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid. rsc.org
Table 1: Examples of MOFs and Coordination Polymers with Pyrazole-based Ligands
| Ligand | Metal Ion(s) | Resulting Structure | Key Features |
| Isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane | Zn(II), Cd(II) | 1D chains and 2D layers | Chirality dependent on ligand conformation |
| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear complexes and 3D coordination polymer | Green fluorescence, electrocatalytic activity |
| Pyrazole-3,5-dicarboxylic acid | Cu(II) | Discrete trinuclear complexes to 3D frameworks | Structural diversity dependent on synthesis conditions |
| 3,3′,5,5′-tetramethyl-4,4′-bipyrazole | Cu(I) | 3D framework | Luminescent, eight-fold interpenetration |
Hybrid Materials Development and Characterization
The concept of molecular hybridization, which involves combining two or more bioactive structural motifs, is a strategy employed to develop novel materials with enhanced properties. mdpi.com Pyrazole derivatives are valuable components in the creation of such hybrid materials. For instance, the integration of pyrazole and tetrazole moieties has led to the development of hybrid compounds with applications in pharmacology and as energetic materials. mdpi.com
In the context of this compound, its structure is amenable to the creation of hybrid materials. The ester groups can be hydrolyzed to carboxylic acids, which can then be used to anchor the pyrazole core to other molecular fragments or surfaces. This functionalization allows for the design of materials that combine the coordination capabilities of the pyrazole ring with the properties of other integrated components.
Applications in Optoelectronics and Organic Electronics (design principles)
Organic materials, including those based on heterocyclic structures like pyrazole, are foundational to the development of next-generation optoelectronic devices. mdpi.com Their utility in applications such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) stems from their tunable electronic and optical properties. mdpi.com The design principles for these materials focus on controlling their electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to facilitate efficient charge transport and light absorption or emission. mdpi.com
While specific studies on this compound for optoelectronics are not prevalent, the pyrazole scaffold itself is a component in donor-acceptor chromophores. These chromophores are synthesized through methods like the Knoevenagel condensation and have applications in photoelectronics. researchgate.net The electronic properties of such molecules can be tuned by the choice of donor and acceptor units, a principle that could be applied to derivatives of this compound.
Luminescent Materials (ligand role in energy transfer)
The pyrazole core is a key component in the design of luminescent materials, particularly in the context of coordination polymers and metal complexes. mdpi.com When coordinated to metal ions with a d¹⁰ electronic configuration, such as Zn(II) and Cd(II), the resulting materials can exhibit strong photoluminescence. mdpi.com This is because the filled d-orbitals of these metals prevent fluorescence quenching through d-d transitions. mdpi.com
In these systems, the pyrazole-containing ligand often plays a central role in the luminescence mechanism. The emission is typically ligand-centered, arising from π-π* electronic transitions within the aromatic system of the pyrazole ring. mdpi.comrsc.org The metal ion primarily serves to organize the ligands in a rigid framework, which can enhance the emission intensity by reducing non-radiative decay pathways. The specific substituents on the pyrazole ring can modulate the energy of these transitions and, consequently, the color of the emitted light. For example, coordination polymers based on 1H-indazole-6-carboxylic acid (a related nitrogen-containing heterocycle) and Zn(II) or Cd(II) exhibit photoluminescence governed by ligand-centered transitions. mdpi.com Similarly, copper(I)-pyrazolate frameworks have been shown to be luminescent. rsc.org
Agrochemical Research (Focus on Molecular Design and Synthesis for Potential Applications)
The pyrazole ring is a well-established scaffold in the design of new agrochemicals, with many commercial pesticides containing this heterocyclic core. ccspublishing.org.cn The molecular design strategy in this field often involves the synthesis of novel pyrazole derivatives with various substituents to screen for enhanced biological activity. nih.gov The variation of the substituent and its position on the pyrazole ring can significantly influence the compound's efficacy against target pests and pathogens. nih.gov
The synthesis of new pyrazole derivatives for potential agrochemical use often involves multi-step reaction sequences. For instance, substituted pyrazole amides can be synthesized by treating an aromatic acid with a pyrazole-containing amine in the presence of a coupling agent. nih.gov Further modifications, such as the introduction of isothiocyanate groups, can be achieved through alkylation followed by reaction with thiophosgene. nih.gov The overarching goal of these synthetic efforts is to explore the structure-activity relationships (SAR) to identify compounds with high efficacy and desirable safety profiles. nih.gov
Table 2: Design Strategies in Pyrazole-Based Agrochemical Research
| Design Strategy | Rationale | Example Application |
| Isosteric Replacement | Combining different fungicidal moieties to enhance activity | Incorporating isothiocyanates with pyrazoles |
| Substituent Variation | Modulating the electronic and steric properties to optimize biological activity | Varying substituents on the pyrazole ring to influence fungicidal activity |
| Hybridization | Linking the pyrazole core to other bioactive fragments | Synthesis of strobilurin derivatives containing a pyrazole moiety |
Medicinal Chemistry (Focus on Molecular Design, Target Interaction, and Mechanistic Studies at the Molecular Level)
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications. nih.govglobalresearchonline.net Its importance stems from its ability to act as a versatile pharmacophore that can engage in various interactions with biological targets. nih.gov The two adjacent nitrogen atoms in the pyrazole ring allow it to function as both a hydrogen bond donor (at N-1) and a hydrogen bond acceptor (at N-2), facilitating strong binding to protein active sites. nih.gov
The molecular design of pyrazole-containing drug candidates often involves leveraging these properties. For example, in the design of enzyme inhibitors, the pyrazole ring can form key hydrogen bonds and π-π stacking interactions with amino acid residues in the target's binding pocket. nih.govtandfonline.com Molecular docking studies are frequently employed to predict and analyze these binding modes, guiding the optimization of lead compounds. mdpi.comacs.org
The substituents on the pyrazole ring are critical for determining the compound's pharmacological activity and selectivity. By strategically modifying these substituents, medicinal chemists can fine-tune the molecule's steric and electronic properties to enhance its affinity for a specific target and improve its pharmacokinetic profile. tandfonline.com For instance, the synthesis of pyrazole-chalcone hybrids has been explored for developing potential anticancer agents that inhibit tubulin polymerization. mdpi.com In another example, pyrazole derivatives have been designed and synthesized as carbonic anhydrase inhibitors, with some compounds showing potent inhibitory activity against human isoforms of the enzyme. tandfonline.com
Mechanistic studies at the molecular level often reveal that pyrazole-containing molecules can exert their biological effects through various pathways. Some pyrazole derivatives have been shown to induce apoptosis in cancer cells through caspase-dependent pathways and by inactivating protein kinase B/Akt activity. acs.org
Table 3: Role of the Pyrazole Moiety in Medicinal Chemistry
| Feature | Description | Example of Interaction |
| Hydrogen Bonding | The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor. | Formation of hydrogen bonds with amino acid residues in an enzyme's active site. |
| π-π Stacking | The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues. | Interaction with phenylalanine or tyrosine residues in a protein's binding pocket. |
| Bioisosterism | The pyrazole ring can be used as a bioisostere for other aromatic rings to improve drug-like properties. | Replacing a phenyl ring with a pyrazole ring to enhance solubility or metabolic stability. |
| Scaffold for Derivatization | The pyrazole ring provides a stable core for the attachment of various functional groups to modulate activity and selectivity. | Synthesis of libraries of substituted pyrazoles for high-throughput screening. |
Exploration of Molecular Interactions with Biological Targets
The biological activity of pyrazole derivatives is intrinsically linked to their ability to interact with specific biological macromolecules, such as enzymes and receptors. Molecular docking studies on various pyrazole-3,5-dicarboxylate analogues have revealed key insights into their binding modes. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking.
For instance, pyrazole derivatives have been identified as potent inhibitors of several enzymes, including carbonic anhydrases (CAs), dipeptidyl peptidase-4 (DPP-4), and various protein kinases. nih.govmdpi.comnih.gov In the case of carbonic anhydrase, the pyrazole scaffold can act as a zinc-binding group, coordinating with the zinc ion in the enzyme's active site. The carboxylate groups at the 3 and 5 positions can form crucial hydrogen bonds with amino acid residues, such as threonine and histidine, thereby stabilizing the enzyme-inhibitor complex. ijpbs.comnih.gov
Molecular docking simulations of pyrazole-based compounds targeting the B-cell lymphoma 2 (BCL-2) protein, an important target in cancer therapy, have shown significant binding affinities. connectjournals.com The interactions often involve the pyrazole ring engaging in π-π stacking with aromatic residues like phenylalanine, while substituents on the ring form hydrogen bonds and hydrophobic interactions within the binding pocket. connectjournals.com
Similarly, pyrazoline derivatives, which share the core pyrazole structure, have been studied for their interaction with the monoamine oxidase A (MAO-A) enzyme, a target for antidepressant drugs. nih.gov Docking studies have highlighted the importance of the pyrazole core in orienting the molecule within the active site to allow for favorable interactions with key residues. nih.gov The nature of the substituents on the pyrazole ring dictates the specificity and strength of these interactions.
The table below summarizes representative molecular docking data for various pyrazole derivatives with different biological targets, illustrating the common types of interactions observed.
| Compound Class | Biological Target | Key Interacting Residues | Type of Interactions | Reference |
| Pyrazole-carboxamides | Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen bonding | nih.gov |
| Pyrimidine tethered Pyrazoles | B-cell lymphoma 2 (BCL-2) | Phe101, Tyr105, Arg143 | π-π stacking, Hydrogen bonding | connectjournals.com |
| Pyrazoline derivatives | Monoamine Oxidase A (MAO-A) | Tyr407, Tyr444, Phe208 | Hydrophobic interactions, Hydrogen bonding | nih.gov |
| Thiazolyl-pyrazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Met793, Lys745, Asp855 | Hydrogen bonding, Hydrophobic interactions | researchgate.net |
This table is generated based on data from related pyrazole derivatives and is for illustrative purposes.
Structure-Activity Relationships (SAR) from a Chemical Synthesis Perspective
The synthesis of diverse libraries of pyrazole-3,5-dicarboxylate derivatives allows for a systematic investigation of their structure-activity relationships (SAR). The SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For the pyrazole scaffold, the substituents at the N1, C3, C4, and C5 positions play a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties.
The ester groups at the C3 and C5 positions, such as the diethyl esters in the title compound, are important for interacting with biological targets and can influence the compound's solubility and cell permeability. nih.gov The nature of the alkyl group of the ester can be varied to optimize these properties. For example, replacing a methyl ester with an ethyl or a larger alkyl group can alter the lipophilicity of the molecule, which in turn can affect its absorption and distribution in biological systems.
The substituent at the C4 position of the pyrazole ring is also a key determinant of biological activity. The introduction of different functional groups at this position can lead to significant changes in potency and selectivity. For instance, in a series of pyrazole derivatives designed as anti-inflammatory agents, the presence of a p-methoxyphenyl group at the C3 position and a hydroxyl group at the C5 position were found to be important for cyclooxygenase-2 (COX-2) inhibition. mdpi.com
The substituent on the N1 nitrogen of the pyrazole ring is critical for modulating the compound's activity and selectivity. In the context of protein kinase inhibitors, the N1 substituent can be designed to occupy specific hydrophobic pockets in the enzyme's active site, leading to enhanced potency and selectivity. nih.gov For example, the presence of a methyl group at the N1 position has been shown to be essential for selectivity towards certain kinases by creating steric hindrance that prevents binding to other kinases. nih.gov
The following table summarizes the general SAR trends observed for pyrazole derivatives based on the substitution pattern.
| Position of Substitution | Nature of Substituent | Impact on Biological Activity | Reference |
| N1 | Alkyl, Aryl groups | Influences selectivity and potency by interacting with specific pockets in the target protein. | nih.gov |
| C3 | Aryl, Heteroaryl groups | Often crucial for anchoring the molecule in the active site through hydrogen bonding or π-π interactions. | mdpi.com |
| C4 | Halogen, Nitro, Amino groups | Modulates the electronic properties of the pyrazole ring and can influence binding affinity and selectivity. | nih.gov |
| C5 | Carboxylate, Amide groups | Can participate in key hydrogen bonding interactions and affect the pharmacokinetic properties of the compound. | nih.gov |
This table is a generalized representation of SAR for the pyrazole class of compounds.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Pyrazole-Dicarboxylate Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel pyrazole-dicarboxylates. wikipedia.orgnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, thereby accelerating the research and development process significantly. nih.govrsc.org
Future research will likely focus on several key areas where AI/ML can be applied:
Predictive Modeling: AI algorithms can be trained on existing data of known pyrazole (B372694) derivatives to predict various physicochemical and biological properties, such as solubility, permeability, bioactivity, and toxicity, for newly designed molecules like 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate. wikipedia.org
De Novo Design: Generative AI models can design entirely new pyrazole-dicarboxylate structures with desired characteristics. wikipedia.org By learning the underlying rules of chemical structure and activity, these models can propose novel candidates for specific applications, such as targeted enzyme inhibition or materials with specific optical properties.
Synthesis Planning: AI can assist in planning the most efficient synthetic routes to target pyrazole-dicarboxylates. By analyzing reaction databases, these tools can suggest optimal reaction conditions, catalysts, and starting materials, potentially reducing the time and resources required for synthesis.
High-Throughput Virtual Screening: ML models can be used to rapidly screen large virtual libraries of pyrazole-dicarboxylate derivatives to identify promising candidates for further investigation, a process that is significantly faster and more cost-effective than traditional experimental screening. dntb.gov.ua
The table below illustrates potential applications of various AI and ML techniques in the context of pyrazole-dicarboxylate research.
| AI/ML Technique | Application in Pyrazole-Dicarboxylate Research | Potential Outcome |
| Machine Learning (ML) | Predicting ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Identification of candidates with favorable pharmacokinetic and safety profiles early in development. |
| Deep Learning (DL) | Analyzing large biological datasets to identify potential protein targets. rsc.orgdntb.gov.ua | Discovery of new therapeutic applications for pyrazole-dicarboxylates. |
| Generative Models | Creating novel molecular structures with optimized properties. wikipedia.org | Design of next-generation pyrazole-dicarboxylates with enhanced efficacy or functionality. |
| Natural Language Processing (NLP) | Extracting information from scientific literature to identify promising research directions. wikipedia.org | Acceleration of knowledge discovery and innovation in pyrazole chemistry. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The synthesis of substituted pyrazoles can be complex, and traditional analytical methods often rely on offline analysis of the final product. Advanced spectroscopic techniques are emerging as powerful tools for in situ (in the reaction vessel) monitoring, providing real-time data on reaction kinetics, intermediate formation, and product yield.
Future research in this area will likely involve the application of Process Analytical Technology (PAT) to the synthesis of pyrazole-dicarboxylates. acs.org This could include:
In-line Fourier Transform Infrared (FT-IR) Spectroscopy: This technique can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. acs.org
Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for analyzing crystalline forms of the product. mdpi.com
UV/Visible Spectroscopy: This method can be employed for real-time analysis of certain reactions, especially those involving colored intermediates or products. mdpi.com
Fluorescence Spectroscopy: For reactions involving fluorescent species, this highly sensitive technique can provide valuable kinetic data. mdpi.com
The ability to monitor reactions in real-time allows for more precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.
Exploration of New Green Chemistry Paradigms for Sustainable Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. acs.org Research into the synthesis of pyrazole-dicarboxylates is actively moving towards more environmentally benign methods.
Future efforts in this area will likely build upon current green chemistry strategies and explore new paradigms: nih.gov
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly reduce reaction times and increase yields, often under solvent-free conditions. rsc.orgrsc.org
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and reduce the need for harsh conditions.
Biocatalysis: The use of enzymes to catalyze the synthesis of pyrazole-dicarboxylates offers a highly selective and environmentally friendly alternative to traditional chemical catalysts.
Renewable Solvents and Feedstocks: Exploring the use of solvents derived from renewable sources (e.g., bio-based solvents) and developing synthetic routes that utilize renewable starting materials. acs.org
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which increases efficiency and reduces waste. rsc.org
The table below compares conventional and green chemistry approaches for pyrazole synthesis.
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, rsc.orgrsc.org Ultrasound |
| Solvents | Often uses volatile organic compounds (VOCs) | Solvent-free conditions, rsc.org water, or green solvents nih.gov |
| Catalysts | May use hazardous acid or base catalysts | Recyclable catalysts, nih.gov biocatalysts |
| Reaction Time | Often requires long reaction times (hours to days) | Significantly reduced reaction times (minutes) rsc.org |
| Waste Generation | Can generate significant amounts of waste | High atom economy, reduced byproducts nih.gov |
Rational Design of Highly Tunable Pyrazole-Dicarboxylate Scaffolds for Specific Applications
Rational design involves using computational methods and an understanding of structure-activity relationships (SAR) to design molecules with specific properties. The pyrazole-dicarboxylate scaffold is highly amenable to this approach due to the multiple positions on the ring that can be functionalized.
Future research will focus on the rational design of pyrazole-dicarboxylates for a variety of applications, including:
Medicinal Chemistry: Designing derivatives of this compound that can act as highly selective inhibitors of specific enzymes or as ligands for particular receptors. This involves using molecular docking and other computational tools to predict how the molecule will interact with its biological target.
Agrochemicals: Developing new fungicides, herbicides, or insecticides based on the pyrazole-dicarboxylate scaffold, with improved efficacy and reduced environmental impact.
Materials Science: Designing pyrazole-dicarboxylates that can be used as building blocks for metal-organic frameworks (MOFs) with tailored porosity and functionality, or as components in advanced polymers or liquid crystals.
The tunability of the pyrazole-dicarboxylate scaffold allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties to meet the demands of a specific application.
Q & A
Q. What are the optimal synthetic conditions for preparing 3,5-diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate with high yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Core Pyrazole Formation : Condensation of hydrazine derivatives with β-ketoesters under reflux in ethanol or acetic acid.
Esterification : Alkylation of the pyrazole core using ethyl halides or fluorinated alkylating agents (e.g., 2-fluoroethyl bromide) in the presence of a base like triethylamine .
Substituent Introduction : Methylation at position 4 via nucleophilic substitution or Friedel-Crafts alkylation, requiring controlled temperatures (0–5°C for nitration; 60–80°C for alkylation) to avoid side reactions .
Critical Parameters : Solvent polarity (acetonitrile or DMF enhances reactivity), stoichiometric ratios (1:1.2 for alkylation), and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- XRD : Determines crystal lattice parameters (e.g., monoclinic structure with unit cell volume ~500 ų) and confirms substituent positions via bond-length analysis .
- FTIR : Identifies functional groups (e.g., ester C=O stretch at 1720–1740 cm⁻¹, pyrazole N-H bend at 1550 cm⁻¹) .
- NMR : ¹H NMR distinguishes ethyl/methyl groups (δ 1.2–1.5 ppm for CH₃; δ 4.1–4.4 ppm for CH₂), while ¹³C NMR confirms carbonyl carbons (δ 160–165 ppm) .
- LC/MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 317.2) and purity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C for esters) .
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. Esters hydrolyze rapidly under alkaline conditions (pH >10) .
- Storage Recommendations : Store at –20°C in anhydrous DMSO or ethanol to prevent ester hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of ester groups in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry using Gaussian or ORCA to locate electrophilic centers (e.g., carbonyl carbons with high Fukui indices) .
- Reaction Pathway Simulation : Model transition states for nucleophilic attack (e.g., by amines or thiols) to predict regioselectivity. For example, position 3 may exhibit higher reactivity due to steric effects from the 4-methyl group .
- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from LC/MS monitoring) .
Q. What strategies resolve contradictions between NMR and XRD data when confirming substituent positions?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers of ester groups (if applicable) causing signal splitting .
- Single-Crystal XRD : Resolve ambiguities by comparing experimental bond angles/distances with computational models (e.g., methyl group orientation at position 4) .
- 2D NMR (COSY/NOESY) : Identify spatial proximity between substituents (e.g., NOE correlations between methyl and ethyl groups) .
Q. How to design a multi-step synthesis route for analogs with enhanced bioactivity?
- Methodological Answer :
Core Modification : Introduce electron-withdrawing groups (e.g., nitro at position 4) via nitration (HNO₃/H₂SO₄) to modulate electronic effects .
Functionalization : Replace ethyl esters with bioisosteres (e.g., amides via aminolysis) to improve pharmacokinetics .
Biological Screening : Use molecular docking to prioritize analogs targeting enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
